N-(5-Bromo-2-fluorophenyl)-3-chloro-N-methylpropanamide is a synthetic organic compound notable for its potential applications in medicinal chemistry and agrochemicals. This compound features a unique combination of halogenated aromatic groups and an amide functional group, which may impart specific biological activities and chemical properties. The structure is characterized by the presence of bromine and fluorine substituents on the phenyl ring, along with a chloro group and a methylated propanamide chain.
This compound falls under the category of halogenated amides, which are important in various chemical applications, including pharmaceuticals and agrochemicals. The presence of halogens (bromine, chlorine, and fluorine) often enhances the biological activity of organic compounds, making them suitable candidates for drug development and other scientific research.
The synthesis of N-(5-Bromo-2-fluorophenyl)-3-chloro-N-methylpropanamide can be achieved through several methods:
The reaction mechanism typically involves nucleophilic acyl substitution where the nitrogen atom of the aniline derivative attacks the carbonyl carbon of the acyl chloride, leading to the formation of the amide bond while releasing hydrochloric acid as a byproduct.
The molecular structure of N-(5-Bromo-2-fluorophenyl)-3-chloro-N-methylpropanamide can be represented as follows:
The structure features:
N-(5-Bromo-2-fluorophenyl)-3-chloro-N-methylpropanamide can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for N-(5-Bromo-2-fluorophenyl)-3-chloro-N-methylpropanamide may involve interaction with specific biological targets depending on its application. For instance:
Data regarding its exact mechanism would require empirical studies to elucidate its interactions at the molecular level.
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structure and purity.
N-(5-Bromo-2-fluorophenyl)-3-chloro-N-methylpropanamide has potential applications in various fields:
Large-scale molecular docking campaigns have revolutionized ion channel modulator discovery by enabling systematic exploration of chemical space. For cystic fibrosis transmembrane conductance regulator (CFTR) modulators, researchers docked ~155 million drug-like molecules (MW 300–350 Da; logP ≤ 3.5) from the ZINC database into the allosteric potentiator site near the CFTR gating hinge. This site, validated through cryo-EM structures (PDB: 6O2P), is distinct from disease mutation loci (e.g., ΔF508, G551D) and exhibits minimal conservation in paralogous ABC transporters, minimizing off-target risks. Computational prioritization focused on ligands engaging four key residues—S308, Y304, F312, and F931—via hydrogen bonding and hydrophobic interactions. Scaffolds with halogen-rich motifs (bromo, fluoro, chloro) were overrepresented in top-ranking hits due to their favorable physicochemical properties:
Table 1: Computational Screening Metrics for CFTR Modulator Discovery
Parameter | Value | Role in Prioritization |
---|---|---|
Library Size Screened | ~155 million compounds | Maximized chemical diversity |
Binding Site Residues | S308, Y304, F312, F931 | Guided selection of target-engaged scaffolds |
Halogen Frequency in Top Hits | >65% | Validated bromo/fluoro/chloro motifs |
Mean Docking Conformations | 421 per molecule | Ensured binding pose accuracy |
The N-(5-bromo-2-fluorophenyl)-3-chloro-N-methylpropanamide scaffold emerged as a high-priority chemotype through structure-based virtual screening. DOCK3.7 simulations predicted:
This approach achieved a 19% experimental hit rate, with initial analogs like Z2075279358 ('358') showing ΔF508-CFTR potentiation comparable to clinical benchmark GLPG1837 (2.2-fold current increase; EC₅₀ 2.2 ± 0.6 µM) .
Synthetic optimization of initial hits revealed critical regioisomerization challenges. During analog synthesis of '358 (an indazole-based hit), NMR characterization exposed misassignment in the ZINC15 database: the putative exocyclic acyl side chain was instead located on the cyclic nitrogen (Figure 1). This divergence necessitated:
Systematic SAR exploration of the propanamide linker revealed stringent steric constraints:
Table 2: SAR of Propanamide Linker Modifications
R Group | R' Group | Secretion IC₅₀ (µM) | Translocation IC₅₀ (µM) | Conformational Analysis |
---|---|---|---|---|
H | H | >100 | >100 | Insufficient hydrophobic filling |
CH₃ | H | 7.8 ± 2.0 | 11 ± 2 | Optimal van der Waals contacts |
CH₂CH₃ | H | 3.9 ± 1.3 | 3.0 ± 0.9 | Enhanced pocket occupancy |
CH(CH₃)₂ | H | >50 | >50 | Steric clash with F931 side chain |
CH₃ | CH₃ | >100 | >100 | Disrupted amide planarity |
The shallow, membrane-exposed nature of the CFTR potentiator site necessitated specialized hit-to-lead approaches:
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: